molecular formula C10H8IN B1613116 2-Iodonaphthalen-1-amine CAS No. 676267-06-4

2-Iodonaphthalen-1-amine

Cat. No. B1613116
M. Wt: 269.08 g/mol
InChI Key: NOLFSWQWHXNNKA-UHFFFAOYSA-N
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Description

2-Iodonaphthalen-1-amine is a synthetic organic compound that has been used in a range of scientific research applications. It is a member of the naphthalene family and is composed of two iodines, one nitrogen, and one amine group. The compound is usually synthesized using a nucleophilic aromatic substitution reaction. This reaction involves the displacement of an iodide group from the parent compound, which is then replaced by an amine group.

Scientific Research Applications

Regioselective Synthesis of Substituted Naphthalenes

2-Iodonaphthalen-1-amine is employed in the regioselective synthesis of substituted naphthalenes. The novel de novo approach, based on a metal-free protocol, involves stepwise cycloaddition of o-alkynylbenzaldehyde derivatives with either alkynes or alkenes. This method allows the creation of 1-iodonaphthalene derivatives with interesting substitution patterns. The reaction with alkenes, instead of acetylenes, affords related naphthyl ketone derivatives. These processes, conducted at room temperature, furnish products in a regioselective manner, highlighting the synthetic versatility of 2-Iodonaphthalen-1-amine in organic synthesis (Barluenga, Vázquez-Villa, Ballesteros, & González, 2003).

Mechanistic Studies in Catalysis

The compound is also significant in mechanistic studies, particularly in the amination of aryl halides catalyzed by palladium complexes. Reevaluation of previous studies has led to a better understanding of the catalytic process, emphasizing the role of 2-Iodonaphthalen-1-amine derivatives in elucidating complex catalytic mechanisms. This research contributes to the advancement of catalytic amination, a key reaction in the synthesis of pharmaceuticals and fine chemicals (Shekhar et al., 2006).

properties

IUPAC Name

2-iodonaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLFSWQWHXNNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619930
Record name 2-Iodonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodonaphthalen-1-amine

CAS RN

676267-06-4
Record name 2-Iodonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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